molecular formula C17H18N2O3S B4748804 N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

Cat. No. B4748804
M. Wt: 330.4 g/mol
InChI Key: QZCZZWINCRIJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide, commonly known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer treatment. MI-773 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in cancer development and progression.

Mechanism of Action

MI-773 inhibits the activity of the p53-MDM2 interaction, which is a key pathway in cancer development and progression. The p53 protein is a tumor suppressor that regulates cell growth and division. MDM2 is an oncoprotein that inhibits the activity of p53 by promoting its degradation. MI-773 binds to MDM2 and prevents it from interacting with p53, thus allowing p53 to function normally. This leads to the activation of p53-dependent pathways, such as apoptosis and cell cycle arrest, which inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
MI-773 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a natural process of cell death. MI-773 has also been shown to inhibit the growth and proliferation of cancer cells, as well as sensitize them to other cancer treatments. In addition, MI-773 has been shown to reduce tumor volume and increase survival rates in animal models of cancer. MI-773 has also been studied for its potential as a treatment for other diseases, such as neurodegenerative diseases and viral infections.

Advantages and Limitations for Lab Experiments

MI-773 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MI-773 also has high potency and selectivity for the p53-MDM2 interaction, which makes it an ideal tool for studying this pathway. However, MI-773 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. MI-773 also has some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on MI-773. One area of research is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to study the pharmacokinetics and pharmacodynamics of MI-773 in animal models and humans. This will help to determine the optimal dosage and administration schedule for MI-773. Another area of research is to study the potential of MI-773 as a treatment for other diseases, such as neurodegenerative diseases and viral infections. Finally, further research is needed to understand the mechanisms of resistance to MI-773 and to develop strategies to overcome this resistance.

Scientific Research Applications

MI-773 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. MI-773 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, MI-773 has been shown to sensitize cancer cells to apoptosis, which is a natural process of cell death. MI-773 has also been studied for its potential as a treatment for other diseases, such as neurodegenerative diseases and viral infections.

properties

IUPAC Name

N-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-10-13-6-3-4-9-16(13)19(12)17(20)14-7-5-8-15(11-14)18-23(2,21)22/h3-9,11-12,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCZZWINCRIJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
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N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
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N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 4
N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 5
N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

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